tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate is a complex organic compound with a unique structure that combines a thieno[3,2-c]pyridine core with an aminomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method involves the formation of the thieno[3,2-c]pyridine core followed by the introduction of the aminomethyl group and the tert-butyl ester. Key steps may include:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and thiophenes.
Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions where an aminomethyl group is introduced to the core structure.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies investigating its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the thieno[3,2-c]pyridine core can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)phenylpiperidine-1-carboxylate: Similar in structure but with a phenylpiperidine core.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a thieno[3,2-c]pyridine core.
Uniqueness
Tert-butyl 4-(aminomethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate is unique due to its thieno[3,2-c]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-6-4-11-9(5-7-18-11)10(15)8-14/h5,7,10H,4,6,8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYGRARVNCGTBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1CN)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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